1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane
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Description
Bicyclo[1.1.1]pentane (BCP) is a molecular scaffold that has gained considerable attention due to its potential applications as sp3-rich bioisosteres for para-substituted arenes . BCP replacement as a bioisostere in drug molecules can influence their permeability, aqueous solubility, and in vitro metabolic stability .
Synthesis Analysis
The synthesis of BCP-containing compounds is an ongoing area of study. For example, an aromatic lipoxin B4 analogue containing a BCP ring was synthesized using a 9-step chiral-pool synthesis of a novel BCP-containing boronic ester coupling partner .Molecular Structure Analysis
The BCP structure is conformationally rigid and potentially more metabolically resistant, making it an attractive component in the design of more stable synthetic analogues of various compounds .Chemical Reactions Analysis
The reactivity of BCP-containing compounds can be quite diverse. For instance, [1.1.1]propellane, a precursor to BCP, has been shown to react with anions, radicals, and cations .Physical And Chemical Properties Analysis
BCP-containing compounds often have high passive permeability, high water solubility, and improved metabolic stability .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2I/c12-8-2-1-7(3-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVSIDUUABUNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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